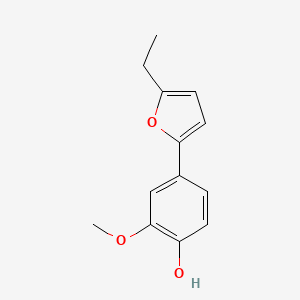

4-(5-Ethyl-2-furyl)-2-methoxyphenol

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4-(5-ethylfuran-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C13H14O3/c1-3-10-5-7-12(16-10)9-4-6-11(14)13(8-9)15-2/h4-8,14H,3H2,1-2H3 |

InChI Key |

NDXVNFXIIDXXNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5-ethyl-2-furyl)-2-methoxyphenol generally involves the coupling or condensation of a suitably substituted phenol derivative with a 5-ethyl-substituted furan precursor. The key challenge is the selective functionalization at the 4-position of the phenol ring and the introduction of the 5-ethyl-furan moiety without affecting the methoxy and phenolic hydroxyl groups.

Classical Synthetic Routes via Aromatic Aldehyde Condensation

The classical approach involves the condensation of 2-methoxy-4-hydroxybenzaldehyde derivatives with 5-ethylfurfural or related furan derivatives under acidic or basic conditions to form the corresponding substituted phenol-furan compounds. Refluxing in ethanol or methanol with catalytic amounts of piperidine or other bases is common.

For example, aromatic aldehydes bearing methoxy and hydroxy groups are reacted with 5-substituted furfural in the presence of piperidine under reflux for 15 minutes, followed by cooling and recrystallization to isolate the product.

Palladium-Catalyzed Cross-Coupling Methods

Recent advances include the use of palladium-catalyzed cross-coupling reactions such as the Sonogashira and Stille couplings to construct benzofuran derivatives, which are structurally related to the target compound. These methods allow for the coupling of halogenated phenols with furan-containing organometallic reagents.

- PdCl2(PPh3)2 has been found to be a more efficient catalyst than Pd(PPh3)4.

- Iodophenol derivatives react better than bromophenol analogues.

- The coupling products can be further transformed by deprotection and reduction steps to yield methoxyphenol-furan derivatives.

This approach provides good yields and reproducibility and can be adapted to synthesize 4-(5-ethyl-2-furyl)-2-methoxyphenol by selecting appropriate halogenated phenol and furan reagents.

Solvent-Free and Solid Acid Catalysis Methods

A recent green chemistry approach involves the use of solid acid catalysts such as polyether sulfone sulfamic acid (PES-NHSO3H) to promote the synthesis of functionalized furan derivatives in high yields (85–97%) under mild conditions.

- The catalyst is prepared by sulfonation of modified polyether sulfone.

- Reactions are typically performed in polar protic solvents like ethanol, which enhance reaction rates and yields.

- The catalyst is reusable and stable over multiple cycles.

- Although this method was demonstrated for furan-2-ones and spiro-furan-indoline derivatives, the catalytic principles and reaction conditions can be adapted for the synthesis of substituted furan-phenol compounds.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, solvent-free option | High yields, short reaction times | Requires microwave equipment |

| Classical Aldehyde Condensation | Simple reflux in ethanol/methanol | Straightforward, well-established | Longer reaction times, moderate yields |

| Palladium-Catalyzed Cross-Coupling | High selectivity, versatile | Good yields, reproducible | Expensive catalysts, sensitive to conditions |

| Solid Acid Catalysis (PES-NHSO3H) | Green chemistry, reusable catalyst | High yields, mild conditions | Catalyst preparation required |

Detailed Experimental Example (Microwave-Assisted Method)

- 5-Ethylfurfural (0.01 mol)

- 2-Methoxy-4-hydroxybenzaldehyde (0.01 mol)

- Piperidine (3 drops)

- Methanol (few drops)

- Mix equimolar amounts of 5-ethylfurfural and 2-methoxy-4-hydroxybenzaldehyde in a reaction vessel.

- Add 3 drops of piperidine as a catalyst.

- Add a few drops of methanol to facilitate mixing.

- Irradiate the mixture in a domestic microwave oven at 600 W for the time specified in Table 1 (typically a few minutes).

- After irradiation, triturate the reaction mixture with methanol.

- Filter the precipitated solid, wash with hot methanol, and dry under vacuum.

- Recrystallize the product from ethanol to obtain pure 4-(5-ethyl-2-furyl)-2-methoxyphenol.

Yield: Approximately 80–85%.

Chemical Reactions Analysis

Types of Reactions: PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The methoxy and furan groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Alcohols and other reduced phenolic derivatives.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique reactivity and chemical properties.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and methoxy groups contribute to the compound’s overall reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(5-Ethyl-2-furyl)-2-methoxyphenol with structurally or functionally related methoxyphenol derivatives:

Key Structural and Functional Insights:

For example, eugenol derivatives with alkoxy groups exhibit sustained release in lipid-based delivery systems . Electron-Withdrawing Groups (e.g., nitro-furyl in nitrofurans): Associated with carcinogenicity in rats but absent in non-nitrated analogs like 4-(5-Ethyl-2-furyl)-2-methoxyphenol . Hydroxypropenyl and Thiazole Moieties: Contribute to antioxidant and anti-inflammatory activities via radical scavenging or enzyme inhibition .

Pharmacological Profiles: Antimicrobial vs. Analgesic: Propenyl-substituted derivatives show broad antimicrobial activity, while carboximidoyl derivatives target pain pathways with reduced hepatotoxicity compared to paracetamol . Toxicity Considerations: Nitrofuran derivatives (e.g., 5-nitro-2-furaldehyde semicarbazone) are carcinogenic, but non-nitrated methoxyphenols (e.g., 4-(5-Ethyl-2-furyl)-2-methoxyphenol) lack this risk profile .

Synthetic Accessibility: Eugenol-based derivatives are synthesized via epoxide ring-opening or hydrohalogenation, enabling scalable production . Thiazole and carboximidoyl derivatives require multi-step organic synthesis, balancing yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.